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Introduction
The envelope glycoprotein gp120 of the Human Immunodeficiency Virus (HIV) is a critical

target for the development of neutralizing antibodies and vaccine design. As the viral protein

responsible for binding to the CD4 receptor on host T-cells, gp120 plays a pivotal role in the

initial stages of HIV infection. Consequently, the generation of monoclonal antibodies (mAbs)

targeting gp120 is of paramount importance for dissecting the immune response to HIV,

developing diagnostic reagents, and designing novel therapeutic strategies.

These application notes provide a comprehensive overview and detailed protocols for the

generation of monoclonal antibodies against HIV-1 gp120 using hybridoma technology. The

workflow encompasses antigen design and preparation, various immunization strategies, the

development of hybridoma cell lines, and robust screening and purification methods.

Data Presentation: Quantitative Analysis of Anti-
gp120 Monoclonal Antibodies
The following table summarizes quantitative data for several monoclonal antibodies generated

against HIV-1 gp120, providing a comparative overview of their key characteristics.
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Experimental Protocols
Antigen Preparation
The choice and preparation of the immunogen are critical for eliciting the desired antibody

response. Several forms of gp120 can be used:
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Recombinant gp120: Full-length or truncated gp120 proteins expressed in mammalian or

insect cells.

Peptide Fragments: Synthetic peptides corresponding to specific epitopes of interest, such

as the V1/V2 or V3 loops.[1] These are often conjugated to a carrier protein like Keyhole

Limpet Hemocyanin (KLH) to enhance immunogenicity.

Engineered gp120 Constructs: Modified gp120 proteins, such as those with glycan removals

or stabilized conformations, designed to present specific neutralizing epitopes.

Protocol for Peptide-Carrier Conjugation (KLH):

Dissolve the synthetic gp120 peptide and KLH in phosphate-buffered saline (PBS).

Add an equal volume of 2.5% glutaraldehyde dropwise while gently stirring.

Incubate the mixture for 1 hour at room temperature.

Stop the reaction by adding sodium borohydride.

Dialyze the conjugate against PBS to remove unreacted reagents.

Determine the protein concentration using a BCA protein assay.

Immunization Strategy: Prime-Boost Protocol
A prime-boost immunization strategy is often employed to elicit a robust and high-affinity

antibody response.[4][5] This involves an initial immunization (priming) with one type of

immunogen followed by subsequent immunizations (boosting) with the same or a different form

of the antigen.

Mouse Immunization Protocol:

Primary Immunization (Day 0):

Emulsify 50 µg of the gp120 antigen with an equal volume of Complete Freund's Adjuvant

(CFA).
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Inject 100 µL of the emulsion intraperitoneally (i.p.) into BALB/c mice.[6]

Booster Immunizations (Days 14 and 21):

Emulsify 25 µg of the antigen with an equal volume of Incomplete Freund's Adjuvant (IFA).

Inject 100 µL of the emulsion i.p.[6]

Test Bleed (Day 28):

Collect a small amount of blood from the tail vein to determine the antibody titer by ELISA.

[1]

Final Boost (3 days before fusion):

Inject 25 µg of the antigen in PBS i.p.

Generation of Hybridomas
Hybridoma technology involves the fusion of antibody-producing B cells with immortal myeloma

cells to generate hybrid cell lines that continuously produce monoclonal antibodies.[7]

Protocol for Spleen Cell and Myeloma Cell Fusion:

Spleen Cell Preparation:

Aseptically remove the spleen from the immunized mouse.

Perfuse the spleen with serum-free RPMI-1640 medium to obtain a single-cell suspension

of splenocytes.

Wash the splenocytes twice with serum-free RPMI-1640.[1]

Myeloma Cell Preparation:

Culture SP2/0 or a similar myeloma cell line in RPMI-1640 supplemented with 10% fetal

bovine serum (FBS).
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Ensure the cells are in the logarithmic growth phase with high viability (>95%) before

fusion.[1]

Cell Fusion:

Mix the splenocytes and myeloma cells at a 5:1 ratio in a 50 mL conical tube.

Centrifuge the cell mixture and discard the supernatant.[1]

Gently resuspend the cell pellet and slowly add 1 mL of pre-warmed 50% polyethylene

glycol (PEG) over 1 minute while gently stirring.[8]

Slowly add 10 mL of serum-free RPMI-1640 over 5 minutes.[1]

Centrifuge the cells, discard the supernatant, and gently resuspend the pellet in complete

RPMI-1640 with 20% FBS and HAT (hypoxanthine-aminopterin-thymidine) supplement.[1]

Plating and Selection:

Plate the cell suspension into 96-well plates.

Incubate at 37°C in a 5% CO₂ incubator.

After 7-10 days, begin feeding the cells by replacing half of the medium with fresh HAT

medium.[1]

After 14-21 days, switch to HT (hypoxanthine-thymidine) medium for 1-2 weeks before

transitioning to complete RPMI-1640.[1]

Screening of Hybridomas by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method used to screen

hybridoma supernatants for the presence of antibodies that bind to the target antigen.

ELISA Protocol:

Antigen Coating:

Dilute the gp120 antigen to 1-5 µg/mL in PBS.
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Add 100 µL per well to a 96-well high-binding ELISA plate.

Incubate overnight at 4°C.[9]

Blocking:

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.

Incubate for 1-2 hours at room temperature.

Primary Antibody Incubation:

Wash the plate three times with wash buffer.

Add 100 µL of hybridoma culture supernatant to each well.

Incubate for 1-2 hours at room temperature.[1]

Secondary Antibody Incubation:

Wash the plate three times with wash buffer.

Add 100 µL of HRP-conjugated anti-mouse IgG antibody diluted in blocking buffer.

Incubate for 1 hour at room temperature.[1]

Detection:

Wash the plate five times with wash buffer.

Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well and incubate in

the dark until a blue color develops.[1]

Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

Read the absorbance at 450 nm using a microplate reader. Wells with a high absorbance

signal are considered positive for antibody production.[1]
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Antibody Purification
Positive hybridoma clones are expanded, and the secreted monoclonal antibodies are purified

from the culture supernatant, typically using Protein A affinity chromatography.

Protein A Affinity Chromatography Protocol:

Sample Preparation:

Clarify the hybridoma supernatant by centrifugation to remove cells and debris.

Adjust the pH of the supernatant to 8.0-9.0 for optimal binding to Protein A.[10]

Column Equilibration:

Equilibrate a Protein A agarose column with 5-10 column volumes of binding buffer (e.g.,

0.1 M Tris-HCl, pH 8.0).[10]

Antibody Binding:

Load the prepared supernatant onto the column at a flow rate of 0.5-1 mL/min.[11]

Washing:

Wash the column with 10-15 column volumes of binding buffer to remove unbound

proteins.[10]

Elution:

Elute the bound antibody with 5-10 column volumes of elution buffer (e.g., 0.1 M glycine-

HCl, pH 2.5-3.0).[11]

Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to

immediately neutralize the low pH.[11]

Buffer Exchange:

Pool the antibody-containing fractions and dialyze against PBS to remove the elution

buffer.
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Purity and Concentration Assessment:

Assess the purity of the antibody by SDS-PAGE.

Determine the antibody concentration by measuring the absorbance at 280 nm (an OD of

1.38 is approximately equivalent to 1 mg/mL of IgG).[10]
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Caption: HIV-1 entry mechanism initiated by gp120 binding.
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Caption: Workflow for generating anti-gp120 monoclonal antibodies.
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Caption: B-cell activation pathway upon gp120 antigen recognition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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